

A Comprehensive Technical Guide to Nonanoyl-N-hydroxyethylglucamide: Chemical Structure, Synthesis, and Properties

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Compound of Interest

Compound Name: *Nonanoyl-N-hydroxyethylglucamide*

Cat. No.: *B15552859*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Nonanoyl-N-hydroxyethylglucamide**, a non-ionic surfactant of interest for various biochemical and pharmaceutical applications. The document details its chemical structure, proposes a detailed synthetic pathway with experimental protocols, and tabulates its known and analogous physicochemical properties.

Chemical Structure

Nonanoyl-N-hydroxyethylglucamide is an amphiphilic molecule characterized by a hydrophilic glucamide headgroup and a hydrophobic nonanoyl (nine-carbon) acyl tail. The headgroup is derived from glucose and contains multiple hydroxyl groups, rendering it highly soluble in aqueous solutions. The nitrogen atom is substituted with both a hydroxyethyl group and the nonanoyl group. This structure classifies it as an N-acyl amine.^[1]

The key structural features are illustrated in the diagram below, highlighting the distinct hydrophilic and hydrophobic regions that grant the molecule its surfactant properties.

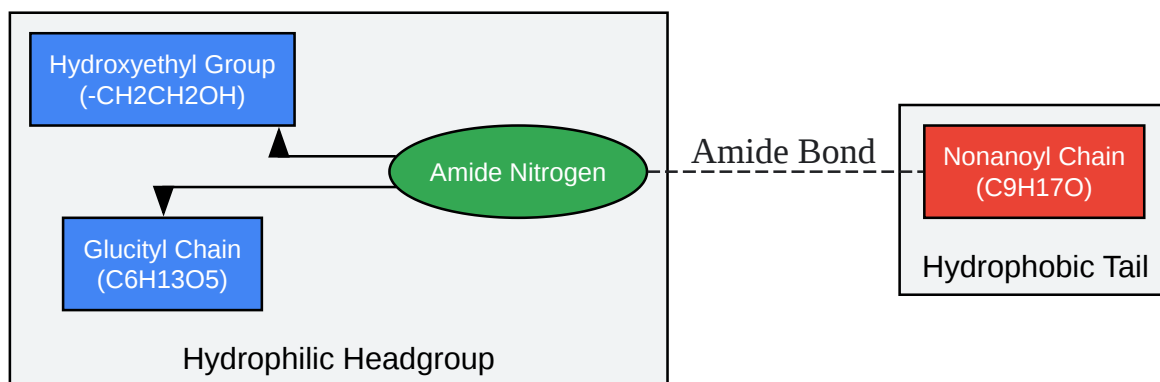


Figure 1: Structural Overview of Nonanoyl-N-hydroxyethylglucamide

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Caption: Logical relationship of the core functional groups.

Table 1: Chemical Identifiers for **Nonanoyl-N-hydroxyethylglucamide**

Identifier	Value	Reference
IUPAC Name	N-(2-hydroxyethyl)-N-[(2R,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexyl]nonanamide	[1]
SMILES	[H]--INVALID-LINK--(CO)--INVALID-LINK--(O)--INVALID-LINK--(O)--INVALID-LINK--(O)CN(CCO)C(=O)CCCCCCC	[1]
InChI Key	REPLXGVUTGZQCG-WTTBNOFXSA-N	[1]
Molecular Formula	C ₁₇ H ₃₅ NO ₇	[1]

Synthesis of Nonanoyl-N-hydroxyethylglucamide

A direct, published experimental protocol for the synthesis of **Nonanoyl-N-hydroxyethylglucamide** is not readily available. However, a robust synthetic route can be proposed based on established methods for the synthesis of related N-acyl glucamides. The proposed synthesis is a two-step process:

- Reductive Amination: Formation of the intermediate, N-(2-hydroxyethyl)glucamine, by reacting D-glucose with 2-aminoethanol.
- N-Acylation: Selective acylation of the secondary amine in N-(2-hydroxyethyl)glucamine with nonanoyl chloride to yield the final product.

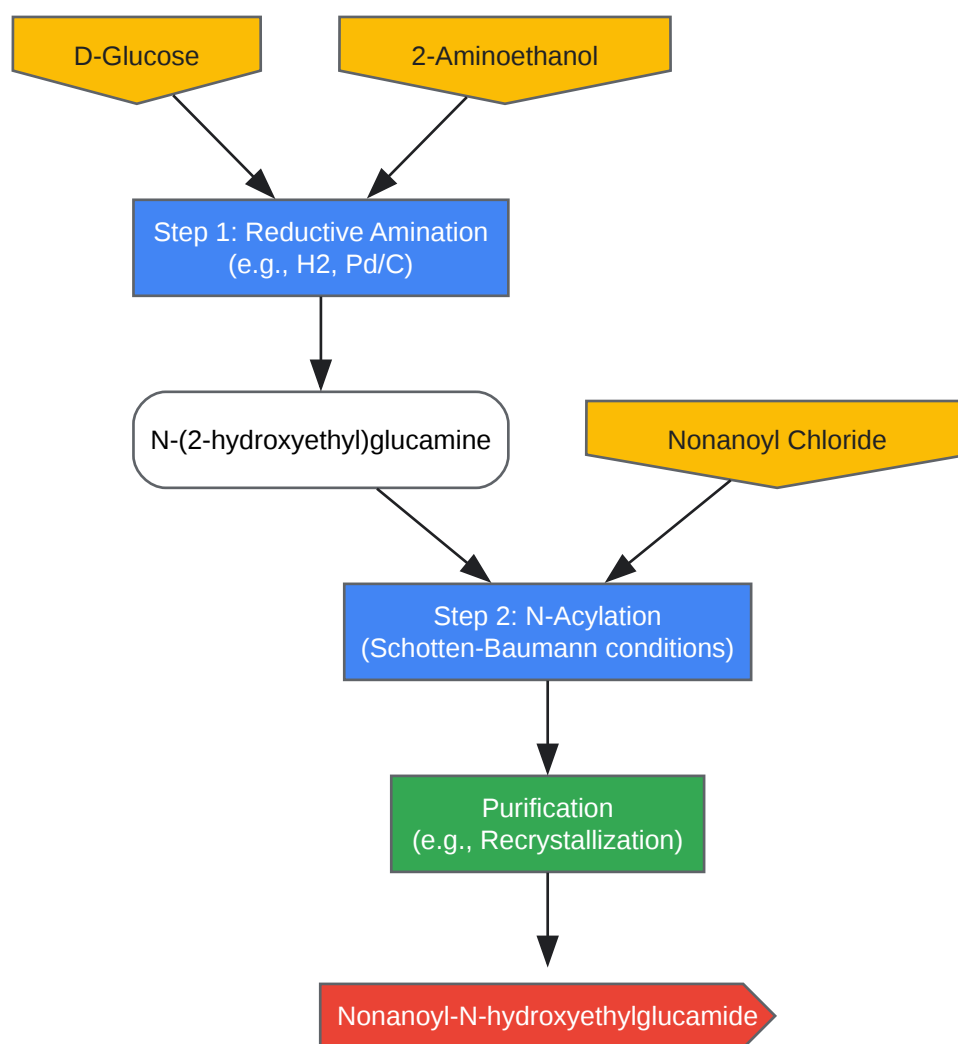


Figure 2: Proposed Synthetic Workflow

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Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of N-(2-hydroxyethyl)glucamine (Intermediate)

This protocol is adapted from methodologies for the synthesis of similar N-alkyl glucamines.

- **Dissolution:** Dissolve D-glucose (1.0 eq) and 2-aminoethanol (1.1 eq) in methanol.
- **Catalyst Addition:** Add a catalytic amount of Palladium on Carbon (Pd/C, 10 wt. %).
- **Hydrogenation:** Transfer the suspension to a high-pressure reactor. Pressurize the vessel with hydrogen gas (H₂) to approximately 50 bar.
- **Reaction:** Heat the mixture to 60-80°C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Work-up:** After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
- **Filtration:** Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
- **Concentration:** Concentrate the filtrate under reduced pressure to yield the crude N-(2-hydroxyethyl)glucamine, which may be used in the next step without further purification or can be purified by recrystallization from an ethanol/water mixture.

Step 2: Synthesis of **Nonanoyl-N-hydroxyethylglucamide** (Final Product)

This protocol employs Schotten-Baumann conditions, which are common for the N-acylation of amines.

- **Dissolution:** Dissolve the crude N-(2-hydroxyethyl)glucamine (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., tetrahydrofuran or dichloromethane).
- **Base Addition:** Cool the solution in an ice bath (0-5°C) and add a base, such as sodium hydroxide (2.0-2.5 eq) or triethylamine, to maintain alkaline conditions (pH 9-11).

- **Acylation:** Add nonanoyl chloride (1.05 eq) dropwise to the stirred solution, ensuring the temperature remains below 10°C.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC.
- **Work-up:** Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid (HCl). If a precipitate forms, it can be collected by filtration. Alternatively, extract the aqueous layer with an organic solvent like ethyl acetate.
- **Purification:** Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate or acetone) or by column chromatography on silica gel to yield pure **Nonanoyl-N-hydroxyethylglucamide**.

Physicochemical and Application Data

Quantitative data for **Nonanoyl-N-hydroxyethylglucamide** is not extensively published. However, data from the closely related and widely used surfactant, N-Nonanoyl-N-methylglucamine (MEGA-9), can serve as a valuable reference point for predicting its behavior.

Table 2: Physicochemical Properties of MEGA-9 (Analogous Compound)

Property	Value	Reference(s)
Molecular Formula	C16H33NO6	
Molecular Weight	335.44 g/mol	[2]
Appearance	White powder	
Critical Micelle Conc. (CMC)	19-25 mM (in water at 20-25°C)	[2]
Description	Non-ionic, non-denaturing detergent	[3]

Applications:

Like its N-methyl analog MEGA-9, **Nonanoyl-N-hydroxyethylglucamide** is expected to function as a non-ionic, non-denaturing detergent. Such surfactants are highly valued in membrane biochemistry for their ability to:

- Solubilize membrane proteins while preserving their native structure and biological activity.
- Break lipid-lipid and lipid-protein interactions without disrupting protein-protein interactions.
[3]
- Be used in the reconstitution of proteins into liposomes.[2]

The presence of the hydroxyethyl group instead of a methyl group may slightly increase the hydrophilicity and alter the critical micelle concentration (CMC) and aggregation number, potentially offering advantages in specific applications.

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